3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Catalog No.
S756972
CAS No.
4568-71-2
M.F
C13H17ClNOS+
M. Wt
269.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chl...

CAS Number

4568-71-2

Product Name

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

IUPAC Name

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;chloride

Molecular Formula

C13H17ClNOS+

Molecular Weight

269.79 g/mol

InChI

InChI=1S/C13H16NOS.ClH/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1

InChI Key

IWSVLBKHBJGMAA-UHFFFAOYSA-M

SMILES

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[Cl-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[Cl-]

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a thiazolium salt characterized by its unique molecular structure, which includes a thiazole ring substituted with a benzyl group and a hydroxyethyl group. Its molecular formula is C13H16ClNOSC_{13}H_{16}ClNOS, and it has a molecular weight of approximately 269.79 g/mol. This compound appears as a white crystalline powder and is soluble in various organic solvents. It is primarily utilized in organic synthesis as a catalyst, particularly in reactions involving aldehydes and α,β-unsaturated carbonyl compounds .

THZ acts as a Lewis acid catalyst by accepting electron pairs from a carbonyl group (C=O) in the substrate molecule. This weakens the π-bond in the C=O, making it more susceptible to nucleophilic attack by another molecule, such as an aldehyde in the acyloin condensation or an enolate formed from the α,β-unsaturated carbonyl compound []. After the reaction, THZ regains its original structure and can participate in another catalytic cycle.

Cell Viability Assay:

MTT is most commonly used as a colorimetric assay to assess cell viability and proliferation. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan formed is directly proportional to the number of viable cells and can be quantified by measuring its absorbance at a specific wavelength [, ]. This assay is widely used in various research fields, including:

  • Drug discovery and development: To evaluate the cytotoxicity of potential new drugs and therapeutic agents [].
  • Toxicology: To assess the effects of environmental toxins or other stressors on cell viability [].
  • Cancer research: To study the effects of anti-cancer drugs on tumor cell proliferation [].

Mitochondrial Function:

MTT reduction primarily occurs in the mitochondria of living cells. Therefore, the MTT assay can also be used to indirectly assess mitochondrial function []. A decrease in MTT reduction can indicate impaired mitochondrial activity, which is often associated with various cellular dysfunctions and diseases [].

Other Applications:

While the MTT assay is primarily used for cell viability and mitochondrial function assessment, it has also been explored for other applications in scientific research, such as:

  • Antioxidant activity: To evaluate the potential of different compounds to scavenge free radicals [].
  • Seed germination and plant growth: To assess the viability of seeds and the impact of different factors on plant growth [].

The synthesis of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride typically involves a multi-step process that includes the reaction of thiazole derivatives with appropriate alkylating agents. A common method involves the use of butyraldehyde, triethylamine, and absolute ethanol under controlled heating conditions. For instance, a typical procedure may involve charging a three-necked round-bottom flask with the thiazolium salt along with butyraldehyde and triethylamine, followed by stirring and heating at 80°C for a specified duration before extraction and purification processes .

Several compounds share structural similarities with 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-Benzyl-4-methylthiazolium chlorideC12H12ClNLacks hydroxyethyl substitution; primarily used as an antimicrobial agent.
5-(Hydroxyethyl)-3-benzyl-4-methylthiazoleC13H16N2OContains an additional nitrogen atom; potential for different reactivity patterns.
3-Methyl-4-benzylthiazolium chlorideC12H14ClNDifferent substitution pattern affecting solubility and reactivity.
3-Benzyl-5-(2-hydroxypropyl)-4-methylthiazolium chlorideC14H18ClNOSHydroxypropyl group alters sterics and potentially catalytic properties.

These compounds illustrate variations in substitution patterns that can influence their chemical behavior and applications in synthesis or biological contexts.

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4568-71-2

Dates

Modify: 2023-08-15

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